![molecular formula C10H9ClN2O2S2 B2850821 4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-11-5](/img/structure/B2850821.png)
4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
“4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is part of a class of compounds known as 1,3,4-thiadiazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Antimicrobial Activity
4-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone: derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown significant activity mainly against Gram-positive bacteria . The structure-activity relationship studies suggest that the introduction of various substituents can enhance their bioactivity, making them promising candidates for developing new antimicrobial drugs .
Urease Inhibitory Activity
The thiadiazole derivatives have been designed and synthesized for their urease inhibitory activity. This is particularly relevant in the treatment of infections caused by Helicobacter pylori , which relies on urease for colonization in the gastric mucosa. The inhibition of this enzyme is a strategic target for therapeutic intervention, and these compounds have shown high activity against the enzyme, with some derivatives exhibiting better efficacy than standard inhibitors .
Anticancer Activity
The cytotoxic properties of thiadiazole derivatives have been the subject of various studies. These compounds have been found to exhibit anticancer activity, with the potential to inhibit the growth of cancer cells. The nature of the substituent on the thiadiazole ring is crucial for determining the cytotoxic activity, which opens up avenues for designing targeted cancer therapies .
Future Directions
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfonyl]-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZWHYKAVLORPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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